molecular formula C8H5Cl2F3O2S B2590907 [2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride CAS No. 1897400-77-9

[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride

Cat. No.: B2590907
CAS No.: 1897400-77-9
M. Wt: 293.08
InChI Key: JCDDWZHLALZYJG-UHFFFAOYSA-N
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Description

“[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride” is a chemical compound with the CAS Number: 1897400-77-9 . It has a molecular weight of 293.09 . The IUPAC name for this compound is (2-chloro-4-(trifluoromethyl)phenyl)methanesulfonyl chloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5Cl2F3O2S/c9-7-3-6(8(11,12)13)2-1-5(7)4-16(10,14)15/h1-3H,4H2 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” has a boiling point of 37-39°C . The compound is solid at room temperature .

Scientific Research Applications

Synthesis Applications

  • Pyrrolidine Derivatives : The compound has been utilized in the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via 5-endo-trig cyclisation reactions. This demonstrates its role in the formation of complex nitrogen-containing structures which are of significant interest in medicinal chemistry and drug development (Craig, Jones, & Rowlands, 2000).

  • Sodium Insertion into Vanadium Pentoxide : In energy storage research, methanesulfonyl chloride forms an ionic liquid with AlCl3, facilitating the reversible intercalation of sodium into vanadium pentoxide films. This application is crucial for developing advanced battery materials (Su, Winnick, & Kohl, 2001).

  • Benzoxazole Synthesis : It acts as a catalyst in the synthesis of 2-substituted benzoxazoles from carboxylic acids, showing its utility in the formation of heterocyclic compounds that are widely used in pharmaceuticals and agrochemicals (Kumar, Rudrawar, & Chakraborti, 2008).

Catalysis and Reaction Mechanisms

  • Trifluoromethylation : The compound has been highlighted for its role in the trifluoromethylation of various substrates, showcasing its versatility in introducing fluorinated motifs into organic molecules, which is a common requirement in the development of pharmaceuticals and agrochemicals due to the unique properties conferred by the trifluoromethyl group (Guyon, Chachignon, & Cahard, 2017).

Structural and Spectroscopic Studies

  • Complex Formation : Its derivatives have been studied for their ability to form complexes with other organic compounds, leading to insights into molecular interactions and hydrogen bonding. Such studies are foundational in the design of new materials and the understanding of molecular recognition processes (Binkowska et al., 2001).

Material Science Applications

  • Electrochemical Properties : Investigation into the electrochemical properties of films prepared in ionic liquids formed by methanesulfonyl chloride, such as in the study of sodium insertion into vanadium pentoxide, contributes to the development of new materials for energy storage solutions (Su, Winnick, & Kohl, 2001).

Safety and Hazards

“[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride” is a hazardous chemical. It causes severe skin burns and eye damage . It may also cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .

Properties

IUPAC Name

[2-chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3O2S/c9-7-3-6(8(11,12)13)2-1-5(7)4-16(10,14)15/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDDWZHLALZYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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